N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This compound is structurally characterized by:
- A 4-fluorophenylmethylsulfanyl substituent at position 6 of the pyridazine ring, enhancing lipophilicity and modulating electronic properties.
- A 4-methylbenzenesulfonamide group linked via an ethyl chain at position 3, contributing to solubility and target binding affinity.
Synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, similar 1,2,4-triazole derivatives are synthesized via hydrazinecarbothioamide intermediates, followed by alkylation or tautomerization (e.g., compounds [7–9] in ) . The presence of sulfonamide and fluorinated aryl groups aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWODYGQERSRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps One common approach is the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazolopyridazine coreThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its potential as an anticancer agent. The triazolo and pyridazine rings are known to interact with various biological targets involved in cancer progression. For example:
- Inhibition of Kinases : Similar compounds within the triazole family have shown potent inhibition of c-Met kinases, which are implicated in tumor growth and metastasis. A derivative of this compound could be explored for its inhibitory effects on such kinases, potentially leading to new cancer therapies .
- Preclinical Trials : Compounds with similar scaffolds have been selected for preclinical trials targeting non-small cell lung cancer and renal cell carcinoma. The efficacy observed in these trials suggests that N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide could follow a similar path .
Antimicrobial Properties
Research indicates that sulfonamide derivatives often exhibit antimicrobial activity. The sulfonamide group in this compound may provide a mechanism for antibacterial action:
- Mechanism of Action : Sulfonamides inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. This mechanism could be leveraged in developing new antibiotics .
Neurological Applications
The structural features of this compound suggest potential applications in treating neurological disorders:
- Anticonvulsant Activity : Similar compounds have been investigated for their anticonvulsant properties. The presence of the triazole ring may enhance the ability to cross the blood-brain barrier, making it a candidate for further investigation in epilepsy treatments .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial for optimizing its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances biological activity against kinases |
| Sulfonamide Group | Potential antibacterial effects |
| Fluorophenyl Substituent | Increases lipophilicity and bioavailability |
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of similar compounds:
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Triazolo-pyridazine derivatives (e.g., compounds [10–15] in ): These share the triazolo-pyridazine core but differ in substituents. For instance, compound [10] contains a phenylsulfonyl group, while the target compound features a 4-methylbenzenesulfonamide chain .
- Sulfathiazole derivatives (): These lack the triazolo-pyridazine ring but retain the sulfonamide moiety, emphasizing the role of sulfonamides in antibacterial activity .
- Nitroimidazole/nitrofuryl derivatives (): Though structurally distinct, these highlight how electron-withdrawing groups (e.g., nitro) enhance antimycobacterial activity, paralleling the fluorophenyl group’s electronic effects in the target compound .
Substituent Effects
- Fluorophenyl vs. Halogenated Aryl Groups: The 4-fluorophenylmethylsulfanyl group in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., compound [4b] in , where nitro groups enhance activity) .
Physicochemical Properties
- Spectral Data :
- IR Spectroscopy : The absence of C=O stretches (~1660 cm⁻¹) in triazolo-pyridazines () confirms cyclization, a feature shared with the target compound .
- NMR : The ¹H-NMR of similar triazoles (e.g., compound [7]) shows aromatic protons at δ 7.5–8.0 ppm, comparable to the target’s fluorophenyl and methylbenzenesulfonamide signals .
Data Tables
Table 1. Structural and Spectral Comparison of Triazolo-Pyridazine Derivatives
*4-MeBSA: 4-methylbenzenesulfonamide
Biological Activity
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 473.5 g/mol
- CAS Number : 873002-08-5
The structure features a triazolo-pyridazine moiety linked to a sulfonamide group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group enhances its solubility and bioavailability, facilitating its interaction with target proteins.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, including c-Met, which is implicated in cancer progression. Inhibition of c-Met can lead to reduced tumor growth and metastasis.
- GABA Modulation : Compounds with similar structures have demonstrated GABA A allosteric modulating activity, indicating potential applications in neuropharmacology.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
- Cytotoxicity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). For instance, derivatives of triazoles have been shown to induce apoptosis in these cell lines through activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| Similar Triazole Derivative | HEPG2 | 8 |
Antimicrobial and Antiviral Properties
The compound's mercapto-substituted triazole structure suggests potential antimicrobial and antiviral activities. Research has highlighted the effectiveness of similar compounds against bacterial strains and viruses .
Case Studies
- In Vivo Studies : Preclinical studies involving animal models have indicated that compounds similar to this compound significantly reduce tumor size without severe toxicity .
- Clinical Relevance : The compound's structural analogs have progressed to clinical trials for treating non-small cell lung cancer (NSCLC), showcasing promising results in inhibiting tumor growth and improving patient outcomes .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis involves multi-step reactions, starting with the preparation of triazolopyridazine and sulfonamide intermediates. Critical steps include:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via dehydrating agents like phosphorus oxychloride (POCl₃) under reflux .
- Sulfanyl coupling : Introducing the (4-fluorophenyl)methylsulfanyl group via nucleophilic substitution, requiring inert atmospheres and anhydrous solvents (e.g., DMF) .
- Sulfonamide coupling : Reaction of the ethylamine side chain with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Q. Optimization strategies :
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for sulfanyl coupling to enhance solubility and reaction rate .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for ≥95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios. For example, the sulfonamide proton appears as a singlet at δ 3.1–3.3 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 510.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding affinity?
Answer: Key SAR insights :
- Fluorophenyl group : The 4-fluorophenyl moiety enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Substitution at the para position (e.g., Cl, CF₃) may improve binding .
- Triazolopyridazine core : Modifying the triazole ring (e.g., replacing N atoms with O/S) alters electron density, affecting hydrogen bonding with targets like BRD4 .
- Sulfonamide linker : Shortening the ethyl spacer reduces conformational flexibility, potentially increasing binding specificity .
Q. Methodology :
Q. What mechanistic hypotheses explain the compound’s reported antibacterial and antitumor activities?
Answer: Proposed mechanisms :
- Enzyme inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS) in bacteria, disrupting folate synthesis .
- Epigenetic modulation : The triazolopyridazine core could act as a bromodomain inhibitor (e.g., BRD4), downregulating oncogenes like c-Myc (observed in AZD5153 analogs) .
- Reactive oxygen species (ROS) induction : The fluorophenyl group may enhance ROS generation in cancer cells, triggering apoptosis .
Q. Validation approaches :
Q. How should researchers address contradictions in biological activity data across different assay systems?
Answer: Common contradictions :
- Varying IC₅₀ values : Discrepancies arise from differences in cell permeability (e.g., bacterial vs. mammalian membranes) or assay pH .
- Off-target effects : Non-specific binding in complex biological matrices (e.g., serum proteins) may mask true activity .
Q. Resolution strategies :
- Orthogonal assays : Validate antibacterial activity using both broth microdilution (CLSI guidelines) and agar diffusion .
- Serum-binding studies : Use equilibrium dialysis to quantify free compound concentration in serum-containing media .
- Proteomic profiling : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .
Q. What strategies can mitigate solubility challenges during in vivo pharmacokinetic studies?
Answer: Solubility limitations : The compound’s logP (~3.5) results in poor aqueous solubility (<10 µg/mL) .
Q. Solutions :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
- Co-solvent systems : Use 10% DMSO + 30% Cremophor EL in saline for intravenous administration .
Q. How can computational methods predict metabolic stability and toxicity risks?
Answer: Tools and approaches :
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., triazole ring oxidation) .
- Toxicity profiling : Employ Derek Nexus to assess mutagenicity (Ames test alerts) and hepatotoxicity (mitochondrial dysfunction risk) .
- Metabolite identification : Simulate Phase I/II metabolites with MetaSite and confirm via LC-MS/MS in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
